2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-13-4-2-1-3-11(13)16(21)19-10-5-6-14-12(9-10)15(20)18-7-8-22-14/h1-6,9H,7-8H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVHMVGGYXGJCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide typically involves multiple steps, starting with the construction of the tetrahydrobenzo[f][1,4]oxazepin ring system. One common approach is to start with a suitable benzene derivative, which undergoes nitration, reduction, and cyclization reactions to form the oxazepin ring. Subsequent chlorination and amide formation steps yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions at the chlorine or amide positions can lead to a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In the medical field, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it a candidate for drug development.
Industry
In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, or other chemical products.
Mechanism of Action
The mechanism by which 2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The exact pathways and targets would depend on the biological or chemical context in which it is used. For example, in medicinal applications, it might bind to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound’s analogs differ primarily in substituents on the oxazepine ring or benzamide group, which influence physicochemical properties and biological activity. Key comparisons include:
Table 1: Structural and Molecular Comparison
Key Observations :
- Halogen Effects : Replacing chlorine with fluorine (as in ) reduces molecular weight and may alter electronic properties, impacting binding interactions.
- Ring Substitutions : The dimethyl and propyl groups in introduce steric hindrance, which could affect conformational flexibility and target engagement.
Table 2: Hazard Comparison (Selected Compounds)
Notable Differences:
Research Findings and Implications
- Electronic Effects : Chlorine’s electron-withdrawing nature may enhance stability compared to fluorine, influencing pharmacokinetics.
- Steric Influences : Analogs with alkyl groups (e.g., ) could exhibit improved membrane permeability but reduced solubility.
- Synthetic Scalability : One-pot methods are advantageous for high-throughput synthesis, though yields vary with substituents.
Biological Activity
2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a compound belonging to the benzoxazepine class, which has attracted attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.
Chemical Structure
The chemical structure of 2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide can be represented as follows:
Biological Activity Overview
The biological activities of benzoxazepine derivatives have been extensively studied. The specific compound has shown promising results in various biological assays.
Antimicrobial Activity
Research indicates that benzoxazepine derivatives exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated that certain derivatives displayed activity against a range of bacterial and fungal strains. The compounds were evaluated for their effectiveness compared to standard antibiotics such as penicillin G and ciprofloxacin .
- A study found that synthesized benzoxazepine derivatives showed limited antimicrobial activity but were effective against specific bacterial pathogens .
Anticancer Activity
The anticancer properties of 2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide have been highlighted in several studies:
- Cytotoxicity Assays : The compound was tested against various solid tumor cell lines. Results indicated varying degrees of cytotoxicity and effects on pro-inflammatory cytokines like IL-6 and TNF-α depending on the cancer type .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications in the chemical structure could enhance anticancer efficacy. For example, the introduction of halogen substituents improved activity against cancer cells .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is also noteworthy:
- Studies have shown that benzoxazepine derivatives can modulate inflammatory responses in vitro. The release of cytokines such as IL-6 and TNF-α was influenced by the presence of these compounds in different cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against specific bacterial strains | |
| Anticancer | Cytotoxicity against solid tumor cell lines | |
| Anti-inflammatory | Modulation of cytokine release |
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of synthesized benzoxazepine derivatives revealed that certain compounds exhibited antimicrobial activity comparable to established antibiotics. The study utilized RP-HPLC for lipophilicity analysis and demonstrated a correlation between chemical structure and biological activity .
- Cytotoxicity Assessment : In another investigation focusing on the anticancer properties of benzoxazepine derivatives, it was found that the compounds induced apoptosis in various cancer cell lines. The study emphasized the importance of structural modifications for enhancing therapeutic efficacy against cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
